molecular formula C14H16N4O B6762459 N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)bicyclo[4.1.0]heptane-7-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B6762459
M. Wt: 256.30 g/mol
InChI Key: WQVSXXJYJMIKBQ-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)bicyclo[410]heptane-7-carboxamide is a complex organic compound that features a triazolopyridine moiety fused with a bicycloheptane structure

Properties

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(13-10-3-1-2-4-11(10)13)16-9-5-6-12-17-15-8-18(12)7-9/h5-8,10-11,13H,1-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVSXXJYJMIKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The bicycloheptane moiety is then introduced via a series of reactions that may include cycloaddition and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular targets is desired.

    Industry: It may find applications in the development of advanced materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)bicyclo[4.1.0]heptane-7-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

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